molecular formula C8H9N5 B1428020 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine CAS No. 1247195-81-8

1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Katalognummer: B1428020
CAS-Nummer: 1247195-81-8
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: WNWOBXDGYYGREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (: 1177348-49-0) is a high-purity heterocyclic compound supplied as a chemical building block for research and development . This molecule features a pyrazole core linked to a methylpyridazine ring, a common pharmacophore in medicinal chemistry, giving it significant value as a synthetic intermediate . With a molecular formula of C9H11N5 and a molecular weight of 189.22 g/mol, it is typically provided with a purity of 98% . As a versatile heterocyclic building block, its primary application is in the discovery and synthesis of novel bioactive molecules, particularly within life science research . Its structure suggests potential for use in developing compounds for various biological investigations. This product is strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

IUPAC Name

2-(6-methylpyridazin-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWOBXDGYYGREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles. Specifically, this compound has been studied for its potential therapeutic applications.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various assays. A review noted that pyrazole derivatives exhibit activity against multiple cancer cell lines, with some compounds achieving IC50 values as low as 0.19 µM against BRAF(V600E) mutations .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)TBDApoptosis induction
Compound XHeLa (Cervical)49.85Cell cycle arrest
Compound YHepG2 (Liver)54.25Anti-proliferative

2. Anti-inflammatory Properties

Pyrazole compounds have also been recognized for their anti-inflammatory effects. Research indicates that they can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases . The mechanism often involves the inhibition of specific kinases involved in inflammatory pathways.

3. Antibacterial Activity

The antibacterial properties of pyrazole derivatives are another area of interest. Compounds similar to this compound have demonstrated significant activity against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit key enzymes essential for bacterial viability .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Efficacy
In a study examining a series of pyrazole derivatives, one compound exhibited an IC50 value of 0.49 µM against B16-F10 melanoma cells, indicating potent anticancer activity. The study concluded that structural modifications at the N-position significantly influenced the anticancer efficacy .

Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on a derivative that inhibited LPS-induced TNF-alpha release in vitro. This compound was shown to reduce inflammation markers significantly and could serve as a lead structure for developing new anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity:

Table 2: Structure-Activity Relationships in Pyrazole Derivatives

Position ModifiedSubstituent TypeEffect on Activity
N1AlkylIncreased potency
C5ArylEnhanced selectivity
C3HeteroarylBroader spectrum

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazol-5-amine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a structural and functional comparison of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine with analogous compounds:

Substituent Position and Regioisomerism

  • Key Example :
    • Compound A : 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine
  • Inhibits p38α MAP kinase (IC₅₀ < 100 nM).
    • Compound B : 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (regioisomer of A)
  • Loses p38α inhibition but inhibits cancer kinases (Src, VEGFR2, EGFR) with IC₅₀ values of 34–592 nM .
    • Target Compound : this compound
  • Structural similarity to Compound B but with a 6-methylpyridazine group. Its activity profile may align with kinase inhibition, though specific data are pending.

Activity Against Cancer Targets

  • Compound 92 (triarylpyrazole derivative):
    • Inhibits VEGFR2, Src, B-RAF, and EGFR with IC₅₀ values of 31–592 nM.
    • The 4-pyridyl and 4-fluorophenyl groups are critical for multi-kinase inhibition .
  • Imidazolyl Pyrazolopyridines :
    • Derived from 1-(4-methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine, these compounds show antiproliferative activity (IC₅₀: 16.6–19.3 µg/mL against MCF-7 cells) .

Structural and Spectroscopic Characterization

  • NMR Analysis :
    • For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, DFT calculations predicted NH₂ proton signals at δ 9.20–10.05 ppm and C=N peaks at 150–160 ppm in ¹³C NMR. Tautomerism between azo and hydrazone forms was confirmed .
  • Synthetic Methods :
    • Microwave irradiation (e.g., for imidazolyl pyrazolopyridines) reduces reaction time (15–25 min) and improves yields (81–92%) compared to conventional methods .

Data Tables

Table 1: Kinase Inhibition Profiles of Pyrazol-5-amine Derivatives

Compound Target Kinases (IC₅₀, nM) Key Substituents Reference
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Src (399), VEGFR2 (34), EGFR (31) 4-Fluorophenyl, pyridyl
This compound (hypothetical) N/A (predicted kinase inhibition) 6-Methylpyridazin-3-yl
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine N/A 3-CF₃, 3-chlorophenyl

Table 2: Antiproliferative Activity of Pyrazol-5-amine Derivatives

Compound Cell Line (IC₅₀, µg/mL) Key Features Reference
Imidazolyl pyrazolopyridine (236) MCF-7 (16.6) Imidazole fusion, methoxyphenyl
Compound 92 Broad-spectrum kinases Triarylpyrazole, fluorophenyl

Vorbereitungsmethoden

Method A: Cyclization of β-Ketonitriles with Hydrazines

Based on the literature, the synthesis begins with the condensation of a suitable β-ketonitrile precursor bearing the pyridazin-3-yl substituent with hydrazine hydrate:

  • Reagents & Conditions:

    • Solvent: Ethanol or DMF
    • Reagent: Hydrazine hydrate (excess)
    • Temperature: Reflux conditions (~80-100°C)
    • Reaction time: 4-8 hours, depending on substrate reactivity
  • Process:

    • Dissolve the β-ketonitrile in the chosen solvent.
    • Add hydrazine hydrate dropwise with stirring.
    • Reflux the mixture, allowing cyclization to occur, forming the pyrazole ring.
    • Monitor the reaction via TLC until completion.
    • Cool the mixture and precipitate the product by filtration or extraction.
  • Purification:

    • The crude product can be purified by recrystallization from ethanol or via column chromatography.

Method B: Condensation of Hydrazines with Pyridazinyl Derivatives

Alternatively, a pre-formed pyridazinyl derivative bearing a reactive amino group at the 3-position can be reacted with hydrazine or hydrazine derivatives:

  • Reagents & Conditions:

    • Solvent: Ethanol or DMF
    • Reagents: Hydrazine hydrate
    • Catalyst: Acidic or basic conditions may be employed to facilitate condensation
    • Temperature: Reflux (~80°C)
  • Process:

    • React the pyridazinyl precursor with hydrazine hydrate under reflux.
    • The condensation leads to the formation of the amino-pyrazole derivative.
    • Reaction progress is monitored via TLC.
  • Purification:

    • Similar purification techniques as Method A.

Notable Research Findings and Data Tables

Step Reagents Solvent Conditions Outcome Reference
1 β-Ketonitrile + Hydrazine hydrate Ethanol/DMF Reflux, 4-8 hours Pyrazole ring formation
2 Pyridazinyl derivative + Hydrazine Ethanol/DMF Reflux Aminopyrazole derivative
3 Cyclization with Lawesson's reagent Not specified Heating Thiazolidinone derivatives (if applicable)

Note: The above table summarizes typical steps; specific reaction conditions vary based on substrate and desired substitution pattern.

Additional Considerations and Notes

  • Reaction Monitoring: TLC is essential for tracking the progress of condensation and cyclization reactions.
  • Purification: Recrystallization from ethanol or chromatography ensures high purity of the final product.
  • Yield Optimization: Use of excess hydrazine and control of temperature can improve yields.
  • Safety: Hydrazine is toxic; appropriate safety measures are mandatory.

Summary of Research Findings

  • The synthesis predominantly relies on condensation of hydrazines with β-ketonitriles or pyridazinyl derivatives.
  • Solvents like ethanol and DMF facilitate the reactions, with reflux conditions promoting cyclization.
  • The process can be adapted to include subsequent functionalization steps, such as substitution or cyclization, to obtain the target compound with high purity.
  • Optimization of reaction conditions (temperature, solvent, reagent excess) is critical for maximizing yield and purity.

Q & A

Q. Why do computational predictions sometimes diverge from experimental results?

  • Methodological Answer :
  • Solvent and Entropy Effects : Many DFT models neglect solvation entropy; correct by incorporating implicit solvent models (e.g., COSMO-RS) .
  • Error Margins : Compare calculated activation energies with experimental Arrhenius plots to calibrate computational accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Reactant of Route 2
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.